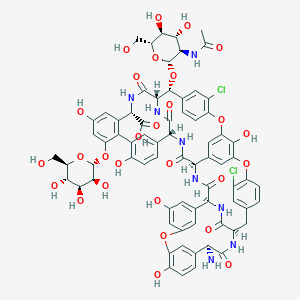

Teicoplanin A3-1

Description

Properties

IUPAC Name |

(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H68Cl2N8O28/c1-24(85)76-55-60(93)58(91)47(22-83)108-71(55)110-63-28-5-9-42(37(74)15-28)106-46-18-30-17-45(57(46)90)105-41-8-2-25(10-36(41)73)11-38-64(96)78-52(29-12-31(86)19-33(13-29)104-43-16-26(3-7-40(43)89)50(75)65(97)77-38)67(99)80-53(30)68(100)79-51-27-4-6-39(88)34(14-27)49-35(54(70(102)103)81-69(101)56(63)82-66(51)98)20-32(87)21-44(49)107-72-62(95)61(94)59(92)48(23-84)109-72/h2-10,12-21,38,47-48,50-56,58-63,71-72,83-84,86-95H,11,22-23,75H2,1H3,(H,76,85)(H,77,97)(H,78,96)(H,79,100)(H,80,99)(H,81,101)(H,82,98)(H,102,103)/t38-,47-,48-,50-,51-,52+,53-,54+,55-,56+,58-,59-,60-,61+,62+,63-,71+,72+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFIXUDUKRJOBH-JSMFNTJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)O)OC1=C(C=C(CC2C(=O)NC(C3=CC(=CC(=C3)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)O)OC1=C(C=C(C[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC3=C(C=CC(=C3)[C@H](C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H68Cl2N8O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872353 | |

| Record name | Teicoplanin A 3-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1564.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93616-27-4 | |

| Record name | Teicoplanin a3-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093616274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teicoplanin A 3-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEICOPLANIN A3-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR8H9JSC9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Teicoplanin A3-1: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Teicoplanin A3-1, the core glycopeptide structure of the broader teicoplanin antibiotic complex. Teicoplanin is a crucial therapeutic agent for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[][2] Understanding the foundational structure of this compound is essential for research into its mechanism of action, the development of derivatives, and the analytical chemistry of teicoplanin-based drugs.

Chemical Structure and Properties

This compound is a complex glycopeptide antibiotic that forms the structural backbone of all major and minor teicoplanin components.[3] It is produced by the fermentation of Actinoplanes teichomyceticus.[4] The structure consists of a macropolycyclic heptapeptide aglycone, which is glycosylated with two sugar moieties: α-D-mannose and N-acetyl-β-D-glucosamine.

Unlike the other major components of the teicoplanin complex (A2-1 through A2-5), this compound lacks the third carbohydrate moiety (an N-acyl-β-D-glucosamine) and its associated variable fatty acid side chain. This compound is often considered a degradation product of the A2 components, resulting from the cleavage of this lipoaminoglycoside substituent.

The formal chemical name for this compound is 34-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-42-O-alpha-D-mannopyranosyl-ristomycin A aglycone.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative profile for analytical and developmental purposes.

| Property | Value | Source(s) |

| Molecular Formula | C72H68Cl2N8O28 | |

| Molecular Weight | 1564.25 g/mol | |

| Exact Mass | 1562.35 Da | |

| CAS Number | 93616-27-4 | |

| Density (Predicted) | 1.80 ± 0.1 g/cm³ | |

| LogP (Predicted) | 3.48990 | |

| Appearance | White Solid | |

| Purity (Commercial) | >95% or >98% by HPLC |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and in vitro experimental design.

| Solvent | Solubility | Source(s) |

| Water | Poorly soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (DMSO) | Soluble | |

| Ethanol | Soluble | |

| Methanol | Soluble |

Mechanism of Action

This compound, as the core of the teicoplanin complex, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is fundamental to its efficacy against Gram-positive bacteria.

The key steps are:

-

Binding to Peptidoglycan Precursors: Teicoplanin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide chains of peptidoglycan precursors.

-

Inhibition of Polymerization: This binding sterically hinders the two crucial enzymatic steps in cell wall construction:

-

Transglycosylation: The polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into the growing peptidoglycan chains is blocked.

-

Transpeptidation: The cross-linking of the peptide side chains, which gives the cell wall its structural rigidity, is prevented.

-

-

Cell Lysis: The disruption of cell wall synthesis leads to a compromised and unstable cell envelope, making the bacterium susceptible to osmotic lysis and eventual cell death.

The following diagram illustrates the inhibitory action of Teicoplanin on bacterial cell wall synthesis.

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for the isolation and characterization of only this compound are not extensively published, it is typically analyzed as part of the entire teicoplanin complex. High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the different teicoplanin components.

General HPLC Protocol for Teicoplanin Component Analysis

The following outlines a generalized workflow for the analysis of the teicoplanin complex, which would be used to resolve this compound from the other components.

Objective: To separate and quantify this compound and the five major A2 components.

Materials:

-

Teicoplanin complex reference standard

-

This compound analytical standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or other suitable buffer components

-

C18 reverse-phase HPLC column

Methodology:

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve the teicoplanin complex and this compound standards in a suitable solvent (e.g., water or a water/methanol mixture) to create stock solutions of known concentrations.

-

Prepare a series of dilutions from the stock solutions to generate a calibration curve.

-

Prepare the unknown sample by dissolving it in the mobile phase or a compatible solvent.

-

-

Chromatographic Conditions (Illustrative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 30-40 minutes is typically required to resolve the closely related teicoplanin components.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection: UV spectrophotometer at ~280 nm.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the chromatogram by comparing its retention time to that of the pure standard.

-

Construct a calibration curve by plotting the peak area versus the concentration for the standards.

-

Quantify the amount of this compound in the unknown sample by interpolating its peak area from the calibration curve.

-

The following diagram illustrates the logical workflow for analyzing teicoplanin components.

Role in Drug Development and Research

This compound serves as a critical reference standard in the pharmaceutical industry. Its well-defined structure is used to:

-

Develop and validate analytical methods for quality control of teicoplanin drug products.

-

Study the degradation pathways of the more complex lipoglycopeptide components.

-

Investigate the structure-activity relationship (SAR) of the glycopeptide core, informing the design of novel semi-synthetic antibiotics with improved properties.

References

An In-depth Technical Guide to the Mechanism of Action of Teicoplanin A3-1 Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teicoplanin is a potent glycopeptide antibiotic employed in the treatment of severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its activity stems from a complex mixture of related molecules, all of which share the same glycopeptide core, designated Teicoplanin A3-1.[1][2] This guide provides a detailed examination of the core mechanism of action of this compound, focusing on its molecular interactions, the downstream consequences for bacterial physiology, and the experimental methodologies used to elucidate these processes. The primary mode of action is the inhibition of the bacterial cell wall biosynthesis, a pathway essential for the survival of Gram-positive organisms.[3][4]

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of this compound is achieved through the targeted disruption of peptidoglycan synthesis, a critical component for maintaining the structural integrity of the bacterial cell wall.[2] The mechanism can be dissected into several key stages:

-

Binding to Peptidoglycan Precursors: Teicoplanin specifically recognizes and binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the nascent peptidoglycan precursor units, namely the NAM (N-acetylmuramic acid) and NAG (N-acetylglucosamine) peptide subunits. This interaction is the cornerstone of its antibacterial activity.

-

Inhibition of Transglycosylation and Transpeptidation: By binding to the D-Ala-D-Ala moiety, teicoplanin creates a steric hindrance that physically blocks two crucial enzymatic steps in cell wall construction:

-

Transglycosylation: This is the polymerization of NAG-NAM subunits into long glycan chains, which form the backbone of the peptidoglycan.

-

Transpeptidation: This is the cross-linking of the peptide side chains of adjacent glycan strands, a process that confers rigidity and strength to the cell wall.

-

-

Accumulation of Precursors and Cell Lysis: The inhibition of these processes prevents the proper incorporation of new subunits into the growing peptidoglycan matrix. This leads to an intracellular accumulation of the precursor, UDP-N-acetyl-muramyl-pentapeptide. The resulting cell wall is structurally compromised and unable to withstand the high internal osmotic pressure of the bacterium, ultimately leading to cell lysis and death.

The fatty-acyl side chain present in the teicoplanin complex is thought to anchor the antibiotic to the bacterial membrane, thereby increasing its effective concentration at the site of peptidoglycan synthesis.

Caption: this compound mechanism of action.

Quantitative Analysis of Teicoplanin Activity

The efficacy of this compound has been quantified through various experimental approaches. The following tables summarize key data points from the literature.

| Parameter | Value | Organism/System | Reference |

| 50% Inhibition Concentration | 40 µg/mL | Bacillus stearothermophilus cell-free system | |

| 100% Inhibition Concentration | 100 µg/mL | Bacillus stearothermophilus cell-free system | |

| Association Constant (K_a) | 2.56 x 10⁶ L·mol⁻¹ | with N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine |

| PK/PD Parameter | Value (Success Group) | Value (Failure Group) | Context | Reference |

| AUC₂₄/MIC Ratio | 926.6 ± 425.2 µg·h/mL | 642.2 ± 193.9 µg·h/mL | MRSA Infections |

Experimental Protocols

The elucidation of Teicoplanin's mechanism of action relies on several key experimental methodologies.

Cell-Free Peptidoglycan Synthesis Assay

This assay directly measures the inhibitory effect of an antibiotic on the enzymatic machinery of cell wall synthesis, independent of cellular uptake barriers.

-

Preparation of Cell-Free System: A bacterial culture (e.g., Bacillus stearothermophilus) is grown to mid-log phase. Cells are harvested, washed, and lysed to produce a crude enzyme extract containing the necessary transglycosylases and transpeptidases.

-

Reaction Mixture: The reaction is set up containing the cell-free enzyme preparation, essential cofactors (e.g., Mg²⁺), and radiolabeled peptidoglycan precursors (e.g., UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide).

-

Inhibition Study: Varying concentrations of teicoplanin are added to the reaction mixtures. Control reactions contain no antibiotic.

-

Incubation: The mixtures are incubated at an optimal temperature (e.g., 37°C) to allow for peptidoglycan synthesis.

-

Quantification: The reaction is stopped, and the amount of radiolabeled precursor incorporated into the insoluble peptidoglycan polymer is quantified using scintillation counting. The percentage of inhibition is calculated relative to the control.

Spectrophotometric Titration for Binding Affinity

This method is used to determine the association constant between teicoplanin and its target peptide.

-

Preparation: Solutions of teicoplanin and a synthetic target peptide analog (e.g., N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine) are prepared in a suitable buffer.

-

Titration: A fixed concentration of the target peptide is placed in a cuvette. Small, precise aliquots of the teicoplanin solution are incrementally added.

-

Measurement: After each addition and equilibration, the change in absorbance is measured at a specific wavelength using a spectrophotometer. The binding of teicoplanin to the peptide induces a conformational change that alters its UV-Vis spectrum.

-

Data Analysis: The changes in absorbance are plotted against the molar ratio of teicoplanin to the peptide. The data are then fitted to a binding isotherm model to calculate the association constant (K_a).

Analysis of Unbound Teicoplanin in Serum

Only the protein-unbound fraction of a drug is pharmacologically active. This protocol determines its concentration in patient samples.

-

Sample Preparation: A patient serum sample (e.g., 300 µL) is pipetted onto a centrifugal filter device with a specific molecular weight cutoff (e.g., 30K Amicon Centrifree filter).

-

Equilibration: The sample is equilibrated at 37°C to mimic physiological conditions.

-

Ultrafiltration: The device is centrifuged (e.g., 20 min at 1650 x g) to separate the protein-free ultrafiltrate from the protein-bound drug.

-

Quantification: The concentration of teicoplanin in the ultrafiltrate (the unbound fraction) is measured using a sensitive analytical method such as UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry).

Caption: Experimental workflow for unbound teicoplanin analysis.

Mechanisms of Resistance

The primary mechanism of acquired resistance to teicoplanin in Gram-positive bacteria, such as enterococci, involves a fundamental alteration of the drug's target site.

-

Target Modification: Resistance is mediated by the expression of a set of van genes. These genes reprogram the synthesis of the peptidoglycan precursor's peptide chain, replacing the terminal D-Ala-D-Ala with a D-alanyl-D-lactate (D-Ala-D-Lac) or, less commonly, a D-alanyl-D-serine (D-Ala-D-Ser) depsipeptide.

-

Reduced Binding Affinity: This substitution eliminates a critical hydrogen bond donor required for high-affinity binding of glycopeptide antibiotics. The resulting drastic reduction in binding affinity renders teicoplanin ineffective at inhibiting cell wall synthesis.

Caption: Logical relationship in teicoplanin resistance.

Conclusion

This compound operates through a well-defined and potent mechanism of action, targeting the D-Ala-D-Ala termini of peptidoglycan precursors to inhibit bacterial cell wall synthesis. This targeted approach ensures its efficacy against a wide range of Gram-positive pathogens. Understanding the molecular interactions, the methods used for its quantification, and the biochemical basis of resistance is critical for its continued effective clinical use and for the development of next-generation antibiotics designed to overcome emerging resistance challenges.

References

An In-depth Technical Guide to the Biosynthesis of the Teicoplanin Complex and its A3-1 Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of teicoplanin, a clinically significant glycopeptide antibiotic. The focus is on the intricate enzymatic steps leading to the formation of the teicoplanin complex and its fundamental A3-1 core. This document details the key enzymes involved, presents available quantitative data, outlines experimental methodologies for studying this pathway, and provides visual representations of the core processes.

Introduction to Teicoplanin

Teicoplanin is a complex of glycopeptide antibiotics produced by the filamentous bacterium Actinoplanes teichomyceticus. It is a crucial therapeutic agent for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The teicoplanin complex consists of five major components (A2-1 to A2-5) and four minor components (RS-1 to RS-4). These components share a common heptapeptide core, designated A3-1, but differ in the fatty acid side chains attached to a glucosamine moiety. The intricate structure of teicoplanin, particularly its rigid, cross-linked peptide backbone and associated sugar molecules, is essential for its mechanism of action, which involves inhibiting bacterial cell wall synthesis.

The Teicoplanin Biosynthetic Gene Cluster

The genetic blueprint for teicoplanin production is located within a large biosynthetic gene cluster (BGC) in A. teichomyceticus. This cluster contains all the necessary genes encoding the enzymes for the synthesis of the heptapeptide core, its modification, and the regulation of the entire process.

Biosynthesis of the Teicoplanin A3-1 Core and the Teicoplanin Complex

The biosynthesis of teicoplanin is a multi-step process orchestrated by a series of specialized enzymes. The pathway can be broadly divided into three main stages:

-

Heptapeptide Backbone Assembly: A non-ribosomal peptide synthetase (NRPS) machinery synthesizes the linear heptapeptide precursor.

-

Oxidative Cross-linking: A series of Cytochrome P450 monooxygenases catalyze the intramolecular cross-linking of the heptapeptide to form the rigid aglycone core.

-

Tailoring Modifications: Glycosyltransferases and an acyltransferase attach sugar moieties and a fatty acid side chain to the aglycone, respectively, to generate the final teicoplanin complex.

Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The backbone of teicoplanin is a heptapeptide assembled by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). This machinery is composed of four proteins (Tcp9, Tcp10, Tcp11, and Tcp12) that are organized into seven modules. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain.

The NRPS modules contain several domains, each with a distinct function:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.

The sequence of modules on the NRPS proteins dictates the final sequence of the heptapeptide.

Diagram of the Teicoplanin NRPS Machinery:

Caption: Organization of the Teicoplanin Non-Ribosomal Peptide Synthetase (NRPS).

Cytochrome P450-Mediated Cyclization

Once the linear heptapeptide is assembled on the final module of the NRPS, a series of four Cytochrome P450 enzymes (OxyA, OxyB, OxyC, and OxyE) catalyze the oxidative cross-linking of the aromatic amino acid side chains. This process forms the characteristic rigid, basket-like structure of the teicoplanin aglycone. The cyclization is thought to occur in a specific order, creating the four rings of the core structure.

Diagram of the Teicoplanin Aglycone Cyclization Pathway:

Caption: Stepwise cyclization of the teicoplanin precursor by Cytochrome P450 enzymes.

Tailoring Modifications: Glycosylation and Acylation

Following the formation of the aglycone, several tailoring enzymes modify the core structure to produce the final teicoplanin complex.

-

Glycosylation: Three glycosyltransferases are responsible for attaching sugar moieties to the heptapeptide core. These enzymes add D-mannose and N-acetylglucosamine to form the this compound core. A third sugar, N-acyl-glucosamine, is added to form the various components of the teicoplanin A2 complex.

-

Acylation: An acyltransferase attaches a fatty acid side chain to the N-acyl-glucosamine moiety. The variability of this fatty acid chain is the source of the different components of the teicoplanin A2 complex.

Diagram of Teicoplanin Maturation:

Caption: Final tailoring steps in the biosynthesis of the teicoplanin complex.

Data Presentation

This section summarizes quantitative data related to teicoplanin biosynthesis, primarily focusing on fermentation yields under different conditions. Specific enzyme kinetic data for the biosynthetic enzymes is limited in the public domain.

Table 1: Teicoplanin Production by Actinoplanes teichomyceticus under Various Fermentation Conditions

| Strain | Fermentation Medium Composition | Key Parameters | Teicoplanin Titer (g/L) | Reference |

| A. teichomyceticus MSL 1510 | 30 g/L maltodextrin, 5 g/L glucose, 5 g/L yeast extract, 5 g/L soybean meal, 0.5 g/L MgSO4·7H2O, 0.1 g/L NaCl, 0.1 g/L CaCl2·2H2O, 50 g/L Diaion HP-20 | Pilot-scale fermentation | 1.5 | [1] |

| A. teichomyceticus ID9303 | Basal medium + 0.05% proline | 75-liter pilot fermenter | 3.12 | [2] |

| A. teichomyceticus BNG 2315 | Glucose 15-25 g/L, dextrin 40-80 g/L, peptone 4-6 g/L, rapeseed meal 16-20 g/L, soybean flour 16-20 g/L, MgSO4 | Mutant strain with enhanced productivity | Not specified, but stated to be >60 times higher than wild-type | [3] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the teicoplanin biosynthesis pathway.

Fermentation of Actinoplanes teichomyceticus for Teicoplanin Production

Objective: To cultivate A. teichomyceticus under optimized conditions to produce teicoplanin.

Materials:

-

Actinoplanes teichomyceticus strain (e.g., ATCC 31121 or a high-producing mutant)

-

Seed culture medium

-

Production medium (refer to Table 1 for examples)

-

Shake flasks or fermenter

-

Incubator shaker or bioreactor system

Protocol:

-

Inoculate a seed culture of A. teichomyceticus in the appropriate seed medium.

-

Incubate the seed culture at 28-30°C with shaking (e.g., 220 rpm) for 2-3 days until good growth is observed.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture under controlled conditions (temperature, pH, aeration) for 7-10 days.

-

Monitor teicoplanin production periodically by taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC).

-

Harvest the fermentation broth and extract teicoplanin for purification and analysis.

Heterologous Expression and Purification of Teicoplanin Biosynthetic Enzymes

Objective: To produce and purify individual enzymes from the teicoplanin biosynthetic pathway for in vitro studies.

Materials:

-

Expression vector (e.g., pET series)

-

Escherichia coli expression host (e.g., BL21(DE3))

-

Luria-Bertani (LB) medium with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Lysis buffer (e.g., Tris-HCl buffer with lysozyme and protease inhibitors)

-

Chromatography system (e.g., AKTA) and columns (e.g., Ni-NTA for His-tagged proteins)

Protocol:

-

Clone the gene of interest (e.g., a specific NRPS module or a P450 enzyme) into an expression vector.

-

Transform the expression construct into E. coli BL21(DE3) cells.

-

Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and incubating at a lower temperature (e.g., 16-25°C) overnight.

-

Harvest the cells by centrifugation and resuspend them in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro Reconstitution of NRPS Activity

Objective: To reconstitute the activity of the teicoplanin NRPS modules in vitro to study peptide synthesis.

Materials:

-

Purified NRPS proteins (in their apo-form)

-

Sfp (a phosphopantetheinyl transferase) to convert apo-PCP domains to the active holo-form

-

Coenzyme A

-

ATP and MgCl2

-

The specific amino acid substrates for each module

-

Reaction buffer (e.g., HEPES buffer)

Protocol:

-

Convert the apo-NRPS proteins to their holo-form by incubating them with Sfp and coenzyme A.

-

Set up the reconstitution reaction by mixing the holo-NRPS proteins, ATP, MgCl2, and the required amino acid substrates in the reaction buffer.

-

Incubate the reaction mixture at 30°C for several hours to overnight.

-

Quench the reaction and cleave the synthesized peptide from the PCP domain (e.g., by alkaline hydrolysis).

-

Analyze the reaction products by mass spectrometry (e.g., LC-MS) to detect the synthesized peptide.

Experimental Workflow for In Vitro NRPS Reconstitution:

Caption: Workflow for the in vitro reconstitution of teicoplanin NRPS activity.

Conclusion

The biosynthesis of the teicoplanin complex is a remarkable example of the intricate and highly regulated enzymatic pathways that produce complex natural products. A deep understanding of this pathway, from the genetics of the biosynthetic gene cluster to the biochemistry of the individual enzymes, is crucial for the development of novel glycopeptide antibiotics and for the optimization of teicoplanin production. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further explore and manipulate this fascinating biosynthetic machinery. Future work to fully characterize the kinetics of all the enzymes in the pathway will be invaluable for metabolic engineering efforts aimed at improving teicoplanin yields and generating novel, potent derivatives.

References

The Metabolic Role and Antibacterial Profile of Teicoplanin A3-1

For Immediate Release

A comprehensive review of available scientific literature delineates the role of Teicoplanin A3-1 as a primary metabolite of the potent glycopeptide antibiotic, teicoplanin. This technical guide synthesizes current knowledge on the formation, biological activity, and mechanism of action of this compound, providing valuable insights for researchers, scientists, and drug development professionals.

Teicoplanin, a complex of several structurally related compounds, is a crucial therapeutic agent against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). The core of this complex is this compound, which emerges as a metabolite through the hydrolysis of the major, more complex components, collectively known as Teicoplanin A2.

Formation of this compound: A Product of Hydrolysis

This compound is the fundamental glycopeptide nucleus shared by all major teicoplanin components (A2-1 through A2-5). Its formation as a metabolite is primarily the result of the cleavage of the N-acyl-β-D-glucosamine moiety from the A2 components. This hydrolysis can occur both in vivo and through controlled chemical processes, such as acid hydrolysis. While metabolic transformation of the administered teicoplanin complex in humans is relatively minor (around 5%), the potential for conversion to this compound has been noted in pharmacokinetic studies.[1][2]

Biological Activity and Mechanism of Action

This compound retains the fundamental mechanism of action characteristic of the teicoplanin family: the inhibition of bacterial cell wall synthesis.[3] It achieves this by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for the formation of a stable cell wall. This disruption of cell wall integrity ultimately leads to bacterial cell death.

While this compound is biologically active, its potency in comparison to the parent Teicoplanin A2 complex is a critical consideration. The lipophilic side chains of the A2 components are understood to contribute to the overall antibacterial efficacy and pharmacokinetic properties of the drug. Available data suggests that the hydrolysis products of teicoplanin, including this compound, still possess in vitro and in vivo activity.[4]

Quantitative Analysis of Antibacterial Activity

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC ranges for the teicoplanin complex against several clinically significant Gram-positive pathogens. It is important to note that specific, comparative MIC values for isolated this compound are not extensively reported in the literature, and the provided data represents the activity of the complete teicoplanin complex.

| Bacterial Species | Teicoplanin MIC Range (µg/mL) | Citation(s) |

| Staphylococcus aureus | 0.12 - 2.0 | [5] |

| Enterococcus faecalis | 0.06 - 0.5 | |

| Streptococcus pneumoniae | 0.03 - 0.25 |

Experimental Protocols

Detailed experimental protocols for the specific, controlled hydrolysis of Teicoplanin A2 to A3-1 and its subsequent purification are not widely published. However, methodologies for the acid hydrolysis of teicoplanin to its aglycone (a more extensive degradation) and for the purification of teicoplanin components provide a foundation for such procedures.

General Principle for Hydrolysis and Purification

A controlled acid hydrolysis of the Teicoplanin A2 complex can be performed to selectively cleave the N-acyl side chain, yielding this compound. Subsequent purification of the resulting mixture can be achieved using chromatographic techniques.

Workflow for Potential Production and Isolation of this compound

Methodology for Minimum Inhibitory Concentration (MIC) Determination

The antibacterial susceptibility of this compound can be quantified using standard methods such as broth microdilution or agar dilution.

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

-

Serial Dilution of Antibiotic: A series of twofold dilutions of this compound are prepared in a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each dilution of the antibiotic is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are also included.

-

Incubation: The inoculated plates or tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The mechanism of action of this compound, like the parent compound, involves the direct interference with the bacterial cell wall synthesis pathway.

Conclusion

This compound, as the core structure and a primary metabolite of the teicoplanin antibiotic complex, plays a significant role in the overall antibacterial profile of the drug. While it retains the essential mechanism of action by inhibiting peptidoglycan synthesis, a more detailed quantitative comparison of its activity relative to the acylated Teicoplanin A2 components is warranted for a complete understanding of its therapeutic contribution. Further research into specific protocols for its isolation and its in vivo efficacy would be beneficial for the drug development community.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Teicoplanin Dosing Strategy for Treatment of Staphylococcus aureus in Korean Patients with Neutropenic Fever - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quality control limits for teicoplanin susceptibility tests and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]

Teicoplanin A3-1 CAS number and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Teicoplanin A3-1, a core component of the teicoplanin glycopeptide antibiotic complex. It details the compound's chemical properties, mechanism of action, and established experimental protocols for its analysis.

Core Chemical and Physical Properties

This compound is the common glycopeptide core shared by all major teicoplanin components. It is often a reference standard in the analysis of the teicoplanin complex, which is produced by the bacterium Actinoplanes teichomyceticus.[1][2] While the teicoplanin complex, a mixture of several related compounds, has the CAS number 61036-62-2, the specific CAS number for the this compound component is 93616-27-4.[2]

Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 93616-27-4 | [2] |

| Molecular Formula | C₇₂H₆₈Cl₂N₈O₂₈ | [2] |

| Molecular Weight | 1564.25 g/mol | |

| Appearance | White to light-yellow solid/powder | |

| Purity | Typically >95% or >98% (by HPLC) | |

| Solubility | - Soluble in DMF, DMSO, Ethanol, Methanol.- Poor solubility in water.- Note: Some sources report free solubility in water (10 mg/mL) for the teicoplanin complex. | |

| Predicted Density | 1.80 ± 0.1 g/cm³ | N/A |

| Melting Point | Not available for A3-1 specifically. The teicoplanin complex decomposes at ~260 °C. | N/A |

| Long-term Storage | -20°C |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Teicoplanin exerts its bactericidal effect against Gram-positive bacteria by potently inhibiting the synthesis of the bacterial cell wall. Its mechanism is targeted and specific, contributing to its efficacy against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.

The primary target for teicoplanin is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. By binding to this dipeptide sequence through a network of hydrogen bonds, teicoplanin creates a bulky complex that sterically hinders two crucial, subsequent steps in cell wall construction:

-

Transglycosylation (Polymerization): It blocks the peptidoglycan polymerase enzyme from adding new N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM)-peptide subunits to the growing glycan chain.

-

Transpeptidation (Cross-linking): It prevents the transpeptidase enzymes from forming the peptide cross-links between adjacent glycan chains, which are essential for the structural integrity and rigidity of the cell wall.

This disruption of the cell wall assembly process leads to a weakened cell envelope, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.

Experimental Protocols for Analysis

The quantification and qualification of this compound, often as part of the larger teicoplanin complex, can be performed using several analytical techniques. Below are detailed methodologies for common approaches.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying the different components of the teicoplanin complex, including A3-1.

Objective: To determine the purity or concentration of this compound in a sample.

Materials:

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Teicoplanin reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium Dihydrogen Phosphate Dihydrate

-

Sodium Hydroxide

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

Methodology 1 (Simple Isocratic):

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and methanol in a 50:50 (v/v) ratio. Degas the mobile phase for 15 minutes under vacuum and filter through a 0.45 µm membrane.

-

Standard Solution Preparation: Accurately weigh and dissolve teicoplanin reference standard in water to create a stock solution (e.g., 500 µg/mL). Further dilute the stock solution with the mobile phase to create a series of calibration standards (e.g., 70-120 µg/mL).

-

Sample Preparation: Dissolve the teicoplanin sample (e.g., from a lyophilized vial) in water to a known concentration. Filter the final solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detector Wavelength: 279 nm

-

Column Temperature: Ambient (~25°C)

-

-

Analysis: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the concentration of teicoplanin components based on the calibration curve.

Methodology 2 (Gradient for Component Separation):

-

Mobile Phase A: Dissolve 7.80 g of sodium dihydrogen phosphate dihydrate in 1650 mL of water, add 300 mL of acetonitrile, adjust pH to 6.0 with sodium hydroxide, and add water to make 2000 mL.

-

Mobile Phase B: Dissolve 7.80 g of sodium dihydrogen phosphate dihydrate in 550 mL of water, add 1400 mL of acetonitrile, adjust pH to 6.0 with sodium hydroxide, and add water to make 2000 mL.

-

Chromatographic Conditions: Utilize a gradient elution program, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute the different teicoplanin components. The specific gradient will depend on the column and system but is designed to resolve the A3 and A2 groups.

Spectrophotometric Methods

Spectrophotometry offers a simpler, more accessible method for the quantification of total teicoplanin content.

Methodology 1: Prussian Blue Complex Formation

Principle: Teicoplanin reduces Iron (III) to Iron (II) in an acidic medium. The resulting Fe(II) reacts with potassium ferricyanide to form a stable, colored Prussian blue complex, which can be measured spectrophotometrically.

Materials:

-

UV-Vis Spectrophotometer

-

Ferric Chloride (FeCl₃) solution (0.03 M)

-

Acetic Acid (1 M)

-

Potassium Ferricyanide solution (0.01 M)

-

Ethylenediaminetetraacetic acid (EDTA) solution (2%)

-

Water bath

Procedure:

-

Transfer aliquots of a teicoplanin standard or sample solution (containing 4-75 µg of teicoplanin) into a series of 10 mL volumetric flasks.

-

To each flask, add 2.5 mL of 0.03 M FeCl₃ solution, 0.25 mL of 1 M acetic acid, and 3.5 mL of 0.01 M potassium ferricyanide.

-

Incubate the flasks in a water bath at 40°C for 30 minutes to allow the reaction to complete.

-

Before diluting to the final volume, add 2 mL of 2% EDTA solution.

-

Dilute to the 10 mL mark with distilled water and let stand for 5 minutes.

-

Measure the absorbance of the resulting Prussian blue complex at a wavelength of 767 nm against a reagent blank.

-

Quantify the sample concentration using a calibration curve prepared from the standards.

Methodology 2: Azo Dye Formation

Principle: This method is based on the diazo-coupling reaction of teicoplanin with diazotized p-nitroaniline in an alkaline medium, which forms a stable, orange-colored azo dye.

Materials:

-

UV-Vis Spectrophotometer

-

p-nitroaniline

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

Procedure:

-

Prepare diazotized p-nitroaniline reagent by reacting p-nitroaniline with NaNO₂ in an acidic (HCl) medium.

-

In an alkaline medium (NaOH), couple the prepared diazonium salt with the teicoplanin sample.

-

Allow the reaction to proceed to form the deep orange azo dye. The dye is stable for approximately 60 minutes.

-

Measure the absorbance of the resulting solution at its absorption maximum of 490 nm .

-

Determine the concentration from a calibration curve constructed with known concentrations of teicoplanin (linear range is typically 2-80 µg/mL).

Immunoassay

For clinical applications, such as therapeutic drug monitoring (TDM), immunoassays provide a rapid and automated method for measuring teicoplanin concentrations in biological matrices like plasma or serum.

Principle: A homogeneous particle-enhanced turbidimetric immunoassay (PETIA) is commonly used. This is a competitive assay where teicoplanin in the patient sample competes with teicoplanin coated onto microparticles for a limited number of binding sites on an anti-teicoplanin antibody. The degree of agglutination (clumping) of the microparticles is inversely proportional to the concentration of teicoplanin in the sample. The change in turbidity is measured photometrically.

Materials:

-

Automated clinical chemistry analyzer (e.g., Indiko Plus)

-

Teicoplanin PETIA reagent kit (containing anti-teicoplanin antibody, teicoplanin-coated microparticles, and calibrators)

-

Patient serum or plasma sample (1 mL) collected in an EDTA tube.

Procedure:

-

Sample Collection: Collect a blood sample, ideally a pre-dose "trough" level sample, to obtain serum or plasma.

-

Assay Performance: The assay is performed on an automated analyzer according to the manufacturer's protocol.

-

Reaction: The analyzer mixes the sample with the anti-teicoplanin antibody reagent and the teicoplanin-coated microparticle reagent.

-

Detection: In the absence of teicoplanin (low concentration), the antibody causes rapid agglutination of the microparticles, leading to a high rate of change in absorbance (turbidity).

-

When teicoplanin is present in the sample, it binds to the antibody, inhibiting the agglutination of the microparticles and slowing the rate of absorbance change.

-

Quantification: The analyzer measures this rate of change photometrically and calculates the teicoplanin concentration by comparing it to a calibration curve generated from the kit's calibrators.

References

Unraveling the Core: A Technical Guide to the Glycopeptide Structure of Teicoplanin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the glycopeptide core structure of Teicoplanin, a crucial antibiotic in the fight against serious Gram-positive bacterial infections. This document delves into the intricate chemical architecture, presents key quantitative data, outlines experimental methodologies for its characterization, and visualizes its biosynthesis and mechanism of action.

The Architectural Blueprint of the Teicoplanin Core

Teicoplanin is not a single entity but a complex of related lipoglycopeptide antibiotics produced by the bacterium Actinoplanes teichomyceticus.[1] All components of the Teicoplanin complex share a common structural foundation: the glycopeptide core, designated as Teicoplanin A3-1.[2] This core is a heptapeptide, meaning it is composed of seven amino acid residues. These amino acids are intricately linked to form a rigid, polycyclic structure. The aglycone, which is the core without its sugar moieties, possesses a complex macrocyclic architecture.[3]

The heptapeptide backbone is assembled by non-ribosomal peptide synthetases (NRPSs).[4] A key feature of this core is the presence of several non-proteinogenic (not found in proteins) amino acids, which contribute to its unique three-dimensional conformation and biological activity. The seven amino acids are cross-linked by ether and peptide bonds, creating a distinctive four-ring system.

The core structure is further adorned with carbohydrate moieties, which play a significant role in its pharmacological properties. The primary sugars attached to the Teicoplanin core are D-mannose and N-acetyl-β-D-glucosamine. The various components of the Teicoplanin complex, such as Teicoplanin A2-1 through A2-5, differ in the structure of a fatty acyl side chain attached to a third sugar, N-acyl-β-D-glucosamine.

Quantitative Analysis of the Teicoplanin Core

Precise quantitative data is paramount for the analytical characterization and synthetic modification of Teicoplanin. The following tables summarize the key molecular properties of the Teicoplanin core and its related structures.

| Component | Molecular Formula | Molecular Weight ( g/mol ) |

| Teicoplanin Core (A3-1) | C72H68Cl2N8O28 | 1564.25[5] |

| Teicoplanin Aglycone | C58H45Cl2N7O18 | 1198.9 |

| Teicoplanin A2-1 | C88H97Cl2N9O33 | ~1877.6 |

| Teicoplanin A2-2 | C88H97Cl2N9O33 | ~1879.7 |

| Teicoplanin A2-3 | C88H97Cl2N9O33 | ~1879.7 |

| Teicoplanin A2-4 | C89H99Cl2N9O33 | ~1893.7 |

| Teicoplanin A2-5 | C89H99Cl2N9O33 | ~1893.7 |

Experimental Protocols for Structural Elucidation

The determination of the complex structure of Teicoplanin has relied on a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Fermentation and Purification of Teicoplanin

Objective: To produce and isolate the Teicoplanin complex from Actinoplanes teichomyceticus culture.

Methodology:

-

Fermentation: Actinoplanes teichomyceticus is cultured in a suitable fermentation medium under optimized conditions of temperature, pH, and aeration. A typical medium may contain glucose, yeast extract, soybean flour, and mineral salts. The fermentation is carried out in a bioreactor for a period sufficient to achieve optimal Teicoplanin production.

-

Initial Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Adsorption Chromatography: The supernatant containing Teicoplanin is passed through a hydrophobic adsorption resin column (e.g., Diaion HP-20). Teicoplanin binds to the resin, while impurities are washed away.

-

Elution: The bound Teicoplanin is eluted from the resin using a suitable organic solvent, such as methanol or acetone.

-

Affinity Chromatography: Further purification can be achieved using affinity chromatography, for example, with a concanavalin A column that specifically binds to the mannose moiety of Teicoplanin.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification and separation of the different Teicoplanin components are typically performed using RP-HPLC with a C18 column.

Amino Acid Analysis

Objective: To determine the amino acid composition of the Teicoplanin core.

Methodology:

-

Acid Hydrolysis: A purified sample of Teicoplanin aglycone is subjected to acid hydrolysis to break the peptide bonds. This is typically achieved by heating the sample in 6 M hydrochloric acid (HCl) at 110°C for 24 hours in a sealed, evacuated tube. Phenol may be added to prevent the degradation of tyrosine residues.

-

Derivatization: The resulting mixture of free amino acids is derivatized to make them volatile and suitable for chromatographic analysis.

-

Chromatographic Separation: The derivatized amino acids are separated and quantified using techniques such as gas chromatography (GC) or ion-exchange chromatography.

-

Identification: The identity of each amino acid is confirmed by comparing its retention time with that of known standards.

Mass Spectrometry for Structural Characterization

Objective: To determine the molecular weight and fragmentation pattern of the Teicoplanin core and its components.

Methodology:

-

Sample Preparation: A purified sample of Teicoplanin or its derivatives is dissolved in a suitable solvent.

-

Ionization: The sample is ionized using a soft ionization technique to prevent extensive fragmentation. Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are commonly used for glycopeptides.

-

Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Fourier-Transform Ion Cyclotron Resonance).

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, precursor ions of interest are selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence of amino acids and the structure of the sugar moieties. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for analyzing the complex mixture of Teicoplanin components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the three-dimensional structure and connectivity of atoms within the Teicoplanin core.

Methodology:

-

Sample Preparation: A highly purified sample of Teicoplanin is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

1D NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired to identify the different types of protons and carbons present in the molecule.

-

2D NMR Spectroscopy: A series of two-dimensional NMR experiments are performed to establish correlations between different nuclei. These include:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the amino acid side chains.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the connectivity between amino acid residues and the overall macrocyclic structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the three-dimensional conformation of the molecule.

-

Visualizing the Teicoplanin Lifecycle: Biosynthesis and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key biological pathways involving Teicoplanin.

Teicoplanin Biosynthesis Pathway

This diagram outlines the major steps in the biosynthesis of the Teicoplanin core, from the assembly of the heptapeptide chain by NRPS to the final modifications.

References

Teicoplanin A3-1: A Technical Guide to its Discovery, Origin, and Production from Actinoplanes teichomyceticus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin, a glycopeptide antibiotic, represents a critical therapeutic option for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth exploration of Teicoplanin A3-1, the core aglycone of the teicoplanin complex, from its initial discovery to modern production methodologies. We delve into the origin of this potent antibiotic from the bacterium Actinoplanes teichomyceticus, detailing the fermentation processes, isolation and purification protocols, and analytical characterization techniques. Quantitative data on production yields and component distribution are presented in structured tables for comparative analysis. Furthermore, this guide offers detailed experimental workflows and signaling pathways visualized through Graphviz diagrams, providing a comprehensive resource for researchers and professionals in drug development and microbiology.

Discovery and Origin

Teicoplanin was first discovered in 1978, isolated from a strain of the bacterium Actinoplanes teichomyceticus (ATCC 31121) found in a soil sample from Nimodi Village in Indore, India[1][2][3]. The complex chemical structure of teicoplanin was fully elucidated and published in 1984[1][2]. It was introduced for clinical use in Europe in 1988 following studies that demonstrated its efficacy against various serious infections.

Actinoplanes teichomyceticus is an aerobic, spore-forming, mesophilic bacterium belonging to the family Micromonosporaceae. The teicoplanin produced by this bacterium is not a single compound but a complex of several related molecules. This complex consists of five major lipoglycopeptide components, designated A2-1, A2-2, A2-3, A2-4, and A2-5, and four minor components (RS-1 to RS-4). All these components share a common core structure, a glycopeptide known as this compound. The variation between the major components lies in the different fatty acid side chains attached to a glucosamine residue. This compound, the focus of this guide, is the aglycone core and a key precursor and degradation product of the more complex teicoplanin molecules.

This compound: The Core Moiety

This compound is a glycopeptide with a complex macrocyclic structure. It consists of a heptapeptide backbone, where the amino acid residues are cross-linked to form a rigid, cup-shaped molecule. This core is glycosylated with an α-D-mannose and a 2-acetamido-2-deoxy-β-D-glucoside moiety. Its potent antibacterial activity stems from its ability to inhibit the synthesis of the bacterial cell wall. Teicoplanin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps essential for cell wall polymerization. This mechanism of action is particularly effective against Gram-positive bacteria.

Production of Teicoplanin: Fermentation of Actinoplanes teichomyceticus

The industrial production of teicoplanin relies on the fermentation of Actinoplanes teichomyceticus. Optimization of fermentation conditions is crucial for maximizing the yield of the teicoplanin complex. Various mutant strains have been developed to enhance productivity, with some showing a more than 60-fold increase compared to the wild-type strain.

Fermentation Media and Conditions

Several studies have investigated the optimal media composition for teicoplanin production. Key components typically include a carbon source, a nitrogen source, and various mineral salts. The choice of these components significantly impacts both the overall yield and the relative distribution of the different teicoplanin factors.

Table 1: Exemplary Fermentation Media Compositions for Teicoplanin Production

| Component | Medium 1 (g/L) | Medium 2 (g/L) | Medium 3 (g/L) |

| Carbon Source | |||

| Maltodextrin | 30 | - | - |

| Glucose | 5 | 15-25 | 20 |

| Dextrin | - | 40-80 | - |

| Mannose | - | - | - |

| Nitrogen Source | |||

| Yeast Extract | 5 | - | 5 |

| Soybean Meal | 5 | 16-20 | - |

| Peptone | - | 4-6 | - |

| Rapeseed Meal | - | 16-20 | - |

| Mineral Salts | |||

| MgSO₄·7H₂O | 0.5 | 0.5-1.5 | - |

| NaCl | 0.1 | - | - |

| CaCl₂·2H₂O | 0.1 | - | - |

| K₂HPO₄ | - | 0.5-1.5 | - |

| (NH₄)₂SO₄ | - | 1.5-2.5 | - |

| Other | |||

| Diaion HP-20 | 50 | - | - |

Experimental Protocol: Batch Fermentation of A. teichomyceticus

-

Inoculum Preparation: A well-sporulated culture of A. teichomyceticus is used to inoculate a seed medium. The seed culture is typically grown for 48-72 hours at 28-30°C with agitation.

-

Production Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v). Fermentation is carried out in a bioreactor under controlled conditions.

-

Temperature: 28-30°C

-

pH: Maintained between 6.5 and 7.5. The pH naturally drops during the initial growth phase and then rises during the production phase.

-

Aeration: 0.5-1.5 volumes of air per volume of medium per minute (vvm).

-

Agitation: 200-400 rpm.

-

-

Monitoring: The fermentation is monitored for key parameters such as biomass, substrate consumption (e.g., glucose), dissolved oxygen, pH, and teicoplanin production.

-

Harvesting: The fermentation is typically harvested after 120-168 hours, when teicoplanin concentration reaches its maximum.

Enhancing Teicoplanin Production

Several strategies have been employed to enhance teicoplanin yield and modulate the composition of the complex.

-

Precursor Addition: The addition of specific amino acids, such as L-valine, can influence the fatty acid side chains of the A2 components. For instance, adding L-valine has been shown to increase the proportion of the T-A2-2 component. The addition of proline has also been reported to significantly increase overall teicoplanin productivity.

-

Adsorbent Resins: Incorporating adsorbent resins like Diaion HP-20 into the fermentation medium can lead to in-situ product removal, which can alleviate product inhibition and improve overall yield.

Table 2: Quantitative Data on Teicoplanin Production Yields

| Strain | Fermentation Scale | Key Media Components | Additives | Maximum Yield | Reference |

| A. teichomyceticus MSL 2211 | 5 L Jar Fermenter | Mannose, Yeast Extract | - | 500 mg/L | |

| A. teichomyceticus Mutant | Pilot-scale | Maltodextrin, Glucose, Yeast Extract, Soybean Meal | Diaion HP-20 | 1,500 mg/L | |

| A. teichomyceticus ID9303 | 75 L Pilot Fermenter | - | 0.05% Proline | 3.12 g/L | |

| A. teichomyceticus ATCC 31121 | Flask | Malt Extract, Glucose, Soybean Meal, Yeast Extract | - | 100 mg/L |

Isolation and Purification of this compound

The purification of this compound from the complex fermentation broth is a multi-step process designed to separate it from other teicoplanin components, cellular debris, and media components.

Experimental Protocol: Purification of Teicoplanin

-

Broth Pre-treatment: The fermentation broth is first made alkaline to facilitate the separation of mycelia. Filtration or centrifugation is then used to remove the biomass.

-

Adsorption Chromatography: The clarified broth is acidified and passed through a column containing a macroporous adsorbent resin (e.g., HP-20). The resin selectively binds the teicoplanin complex. After washing the resin to remove impurities, the teicoplanin is eluted with a solvent mixture, such as aqueous ammonia or an alcohol solution.

-

Silica Gel Chromatography: The eluate from the adsorption step is further purified using silica gel chromatography. A gradient of an ethanol-water mixture can be used for elution.

-

Ultrafiltration: The partially purified teicoplanin solution is subjected to ultrafiltration using a membrane with a molecular weight cutoff of 5-30 kDa. This step helps to concentrate the teicoplanin and remove smaller impurities.

-

Nanofiltration and Precipitation: The ultrafiltrate can be further concentrated by nanofiltration. The final purified teicoplanin is often precipitated by adding an anti-solvent like acetone.

-

Preparative HPLC for A3-1 Isolation: To isolate pure this compound from the purified complex, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is employed. A C18 column is typically used with a mobile phase consisting of a phosphate buffer and acetonitrile gradient.

Analytical Characterization

The characterization of this compound and the quantitative analysis of the teicoplanin complex are performed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantifying the different components of the teicoplanin complex. A C8 or C18 column with a phosphate buffer/acetonitrile mobile phase is commonly used.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a highly specific and sensitive method for the quantification of teicoplanin components in biological matrices and fermentation broths.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the structural elucidation of the teicoplanin components.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used for the identification and comparison of teicoplanin samples with a reference standard.

Table 3: Relative Abundance of Teicoplanin A2 Components in a Commercial Product (Targocid®)

| Component | Relative Abundance (%) |

| T-A2-1 | 6.0 |

| T-A2-2 | 58.3 |

| T-A2-3 | 7.3 |

| T-A2-4 | 14.4 |

| T-A2-5 | 14.0 |

Visualized Workflows and Pathways

Discovery and Origin Workflow

Caption: Discovery and origin of this compound.

Teicoplanin Production and Purification Workflow

Caption: Teicoplanin production and purification workflow.

Mechanism of Action Signaling Pathway

Caption: Mechanism of action of Teicoplanin.

Conclusion

This compound, as the core of the teicoplanin complex, is a molecule of significant interest in the field of antibiotic research and development. Its discovery from Actinoplanes teichomyceticus marked a significant advancement in the fight against Gram-positive pathogens. This guide has provided a comprehensive overview of the discovery, origin, production, and characterization of this compound. The detailed experimental protocols, quantitative data, and visual workflows serve as a valuable resource for scientists and professionals seeking to understand and work with this important antibiotic. Further research into the biosynthesis of teicoplanin and the development of more efficient production and purification methods will continue to be of great importance.

References

Spectroscopic Data Interpretation for Teicoplanin A3-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a complex of glycopeptide antibiotics used in the treatment of severe Gram-positive bacterial infections. The core of this complex is Teicoplanin A3-1, a heptapeptide aglycone that forms the structural foundation for the various active components of teicoplanin. A thorough understanding of the spectroscopic properties of this compound is crucial for quality control, structural elucidation of new derivatives, and in-depth research into its mechanism of action. This technical guide provides a summary of available spectroscopic data for this compound and outlines the experimental protocols for its analysis.

Chemical Structure and Physicochemical Properties

This compound is the core aglycone of the teicoplanin complex.[1] It consists of a seven-membered peptide backbone with cross-linked aromatic side chains, forming a rigid, basket-like structure. The molecular formula of this compound is C(_72)H(_68)Cl(_2)N(8)O({28}), with a molecular weight of 1564.25 g/mol .[2]

Spectroscopic Data Summary

A comprehensive collection of quantitative spectroscopic data for this compound is essential for its unambiguous identification and characterization. The following tables summarize the key spectroscopic information available in the scientific literature.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C(72)H(_68)Cl(_2)N(8)O({28}) | [2] |

| Molecular Weight | 1564.25 g/mol | [2] |

| Precursor Ion (m/z) | 782.4 [M+2H] | |

| Key Fragment Ions (m/z) | 204.1, 137.8 |

Table 2: UV-Visible Spectroscopy Data for Teicoplanin

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | ~278-282 nm |

Table 3: Infrared (IR) Spectroscopy Data for Teicoplanin

Detailed peak assignments for this compound are not extensively published. However, the IR spectrum of the teicoplanin complex exhibits characteristic absorptions for its functional groups.

Wavenumber (cm | Assignment | Reference |

| 1226–1230 | Amide III region |

Note: Detailed quantitative ¹H and ¹³C NMR data for this compound, including specific chemical shifts and coupling constants, are not fully available in publicly accessible literature. The structural complexity and the tendency of these molecules to aggregate pose significant challenges for complete spectral assignment.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above. These protocols are based on established methods for the analysis of teicoplanin and related glycopeptide antibiotics.

Isolation and Purification of this compound

This compound is the hydrolysis product of the main teicoplanin components (A2-1 to A2-5). Its isolation can be achieved through a multi-step purification process from the teicoplanin complex.

Detailed Protocol:

-

Fermentation and Extraction: Teicoplanin is produced by the fermentation of Actinoplanes teichomyceticus. After fermentation, the mycelia are removed by filtration.

-

Initial Purification: The filtrate containing the teicoplanin complex is subjected to adsorption chromatography on a macroporous resin, followed by elution with an organic solvent mixture.

-

Chromatographic Separation: Further purification is achieved through silica gel chromatography and a series of membrane filtration steps (ultrafiltration and nanofiltration) to yield the purified teicoplanin complex.

-

Hydrolysis: The purified teicoplanin complex is subjected to controlled hydrolysis to cleave the fatty acid side chains from the A2 components, yielding this compound.

-

Final Purification: The resulting mixture is then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate pure this compound.

Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry is a powerful technique for the identification and structural analysis of teicoplanin and its components.

Detailed Protocol:

-

Sample Preparation: A solution of purified this compound is prepared in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.

-

Liquid Chromatography: The sample is injected onto a C18 reverse-phase HPLC column. A gradient elution is employed, starting with a high aqueous content and gradually increasing the organic solvent (acetonitrile) concentration to elute the analyte.

-

Mass Spectrometry:

-

Ionization: The eluent from the HPLC is introduced into an electrospray ionization (ESI) source operating in positive ion mode.

-

MS1 Scan: A full scan mass spectrum is acquired to identify the precursor ion, which for this compound is often observed as the doubly charged ion [M+2H]

at m/z 782.4.2+ -

MS2 Scan (Tandem MS): The precursor ion is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer to generate a product ion spectrum. This fragmentation pattern provides structural information about the molecule.

-

UV-Visible Spectroscopy

UV-Visible spectroscopy is primarily used for the detection of teicoplanin during chromatographic analysis and for quantification.

Detailed Protocol:

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, such as a mixture of acetonitrile and water.

-

Instrumentation: A UV-Visible spectrophotometer is used.

-

Measurement: The absorbance of the solution is measured across a wavelength range of approximately 200 nm to 400 nm. The wavelength of maximum absorbance (λmax) is determined. For teicoplanin, this is typically in the range of 278-282 nm.

-

Quantitative Analysis: For quantitative measurements, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for the identification of functional groups present in the molecule and for confirming the identity of a substance by comparing its spectrum to that of a reference standard.

Detailed Protocol:

-

Sample Preparation: The solid sample of this compound is finely ground and mixed with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Measurement: The KBr pellet is placed in the sample holder of the spectrometer, and the infrared spectrum is recorded, typically in the range of 4000 to 400 cm

.−1 -

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in this compound, such as O-H, N-H, C=O (amide and carboxylic acid), and aromatic C=C bonds. The amide III region, around 1226–1230 cm

, is noted as a characteristic region for teicoplanin.−1

Conclusion

This technical guide provides a consolidated overview of the spectroscopic data and analytical methodologies for this compound. While comprehensive quantitative data, particularly for NMR spectroscopy, remains to be fully published, the information and protocols presented here serve as a valuable resource for researchers and professionals involved in the analysis and development of teicoplanin and related glycopeptide antibiotics. Further research to fully elucidate the detailed spectroscopic characteristics of isolated this compound is encouraged to advance our understanding of this important antibiotic core.

References

A Technical Guide to the Solubility of Teicoplanin A3-1 in Laboratory Solvents

This guide provides a detailed overview of the solubility characteristics of Teicoplanin A3-1, a key component of the teicoplanin antibiotic complex. It is intended for researchers, scientists, and professionals in the field of drug development and microbiology. This document compiles available data on its solubility in common laboratory solvents, outlines standard experimental protocols for solubility determination, and illustrates the compound's mechanism of action.

Overview of this compound

Teicoplanin is a glycopeptide antibiotic produced by the bacterium Actinoplanes teichomyceticus. The complex consists of five major lipoglycopeptide components (A2-1 to A2-5) and a core glycopeptide, this compound.[1][2] this compound is the common degradation product of the A2 components, resulting from the cleavage of their lipoaminoglycoside substituents.[][4] Like other glycopeptide antibiotics, teicoplanin exerts its potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting cell wall synthesis.[5]

Solubility Profile of this compound

The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and bioavailability. The solubility of this compound has been qualitatively described in various solvents. However, there are some conflicting reports in the literature, particularly concerning its aqueous solubility. Below is a summary of the available data.

Data Presentation: Qualitative and Quantitative Solubility